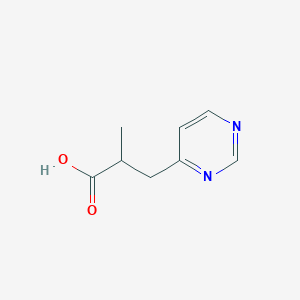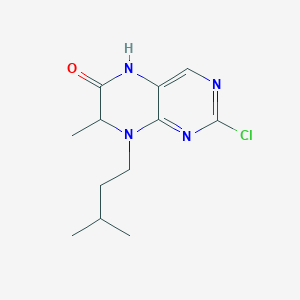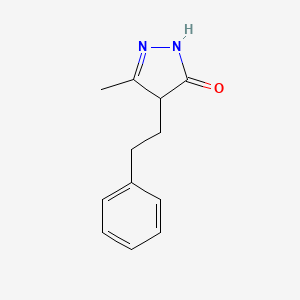![molecular formula C14H23ClN2O2S B1416714 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride CAS No. 1170478-53-1](/img/structure/B1416714.png)
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride
Übersicht
Beschreibung
1-(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride (TMPP) is a synthetic compound belonging to the sulfonamide family of compounds. It is used in a variety of scientific research applications due to its unique chemical and physical properties. TMPP is a white crystalline solid with low solubility in water and other polar solvents. It is commercially available and is used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Adenosine A2B Receptor Antagonists 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine derivatives have been investigated for their potential as adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, making them promising candidates for various therapeutic applications, particularly in targeting the adenosine A2B receptor (Borrmann et al., 2009).
Anticancer Activity Research indicates that certain 1,3-thiazole derivatives with a piperazine substituent, closely related to 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine, have shown notable anticancer activity. These compounds were particularly effective against various cancer cell lines, demonstrating their potential in anticancer drug development (Turov, 2020).
Inhibitors of Breast Cancer Cell Proliferation Novel 1-benzhydryl-sulfonyl-piperazine derivatives, related to the compound , have been synthesized and evaluated for their effectiveness in inhibiting breast cancer cell proliferation. This research highlights the potential therapeutic use of these compounds in treating breast cancer (Kumar et al., 2007).
Antibacterial Applications Certain derivatives of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential use as antibacterial agents (Qi, 2014).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors Studies have been conducted on analogues of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds showed potential in inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the development of antiretroviral therapies (Romero et al., 1994).
Eigenschaften
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-10-9-11(2)13(4)14(12(10)3)19(17,18)16-7-5-15-6-8-16;/h9,15H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQOXTUZTAEYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCNCC2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



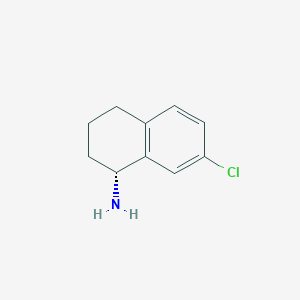

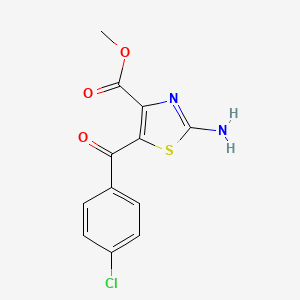
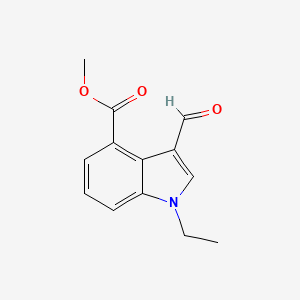
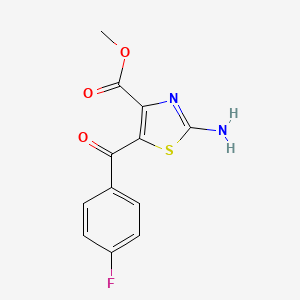
![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)
![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)

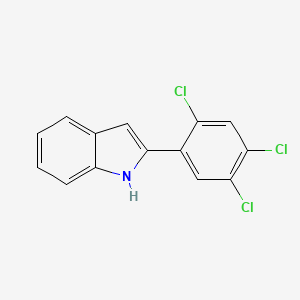
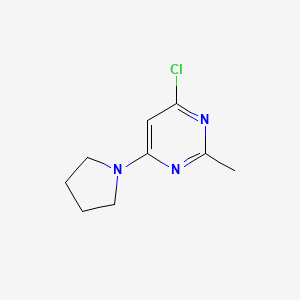
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
